molecular formula C19H20FNO3S B14992902 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methylbenzamide

Cat. No.: B14992902
M. Wt: 361.4 g/mol
InChI Key: VGIVIQCTQQMVFT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methylbenzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 2-fluorobenzyl group. Its structure combines a sulfone-functionalized heterocycle with a fluorinated aromatic substituent, which may enhance metabolic stability and modulate solubility compared to simpler benzamides.

Properties

Molecular Formula

C19H20FNO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C19H20FNO3S/c1-14-6-8-15(9-7-14)19(22)21(17-10-11-25(23,24)13-17)12-16-4-2-3-5-18(16)20/h2-9,17H,10-13H2,1H3

InChI Key

VGIVIQCTQQMVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 341.41 g/mol
  • SMILES Notation : CCOC1=C(C=CC=C1)C2=C(CNC)C=CC=C2

This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with receptors or enzymes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related study on deuterated benzodiazepine derivatives showed promising results in inhibiting tumor growth in vivo, suggesting that structural modifications can enhance biological efficacy .

Antiparasitic Activity

The compound's structural features may also confer antiparasitic properties. Research on derivatives of similar structures has demonstrated activity against various parasites, indicating a potential pathway for further exploration in drug development against parasitic diseases .

Insecticidal Properties

The compound's potential as an insecticide has been explored through studies on related chemical classes. For example, certain benzodioxole derivatives have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases. These compounds exhibited effective LC50 and LC90 values, demonstrating their ability to target insect populations while maintaining low toxicity to mammalian cells .

Study 1: Antitumor Efficacy

A notable case study focused on the antitumor efficacy of structurally similar compounds. The findings revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines, indicating the importance of specific functional groups in achieving desired biological outcomes.

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B30HeLa

Study 2: Insecticidal Activity

In another study assessing larvicidal activity, compounds derived from similar scaffolds demonstrated effective control over mosquito populations:

CompoundLC50 (µM)LC90 (µM)
Compound C28.9 ± 5.6162.7 ± 26.2
Temephos (Control)<10.94<10.94

These results underline the significance of chemical modifications in enhancing biological activity against pests.

Comparison with Similar Compounds

Key Structural Features and Comparisons

Compound Name (CAS/ID) Core Structure Modifications Hypothesized Impact on Properties Source
Target Compound - Tetrahydrothiophene-1,1-dioxide
- 2-Fluorobenzyl
- 4-Methylbenzamide
- Enhanced solubility (sulfone group)
- Improved metabolic stability (fluorine)
923112-79-2 (N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide) - Chromen-4-one core
- 2-Methoxybenzamide
- Increased rigidity (chromenone)
- Potential for π-π stacking (methoxy)
923191-98-4 (3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide) - Multiple methoxy groups
- Chromen-4-one core
- Higher lipophilicity
- Reduced solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - Hydroxy-tert-butyl group
- 3-Methylbenzamide
- Hydrogen-bonding capacity (hydroxy)
- Steric hindrance (tert-butyl)

Key Observations :

  • The tetrahydrothiophene-1,1-dioxide group in the target compound distinguishes it from chromenone-based analogs (e.g., 923112-79-2). This sulfone moiety likely improves aqueous solubility compared to the lipophilic chromenone core .
  • The 2-fluorobenzyl substituent may reduce oxidative metabolism (due to fluorine’s electron-withdrawing effect), enhancing plasma half-life relative to non-fluorinated analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • 4-Methylbenzamide provides moderate steric bulk, balancing solubility and target binding affinity compared to polar groups (e.g., methoxy in 923191-98-4) .

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